![molecular formula C10H14ClFN2O2S B2960132 (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride CAS No. 1354018-70-4](/img/structure/B2960132.png)
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide group, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride” is characterized by a pyrrolidine ring and a benzenesulfonamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage .
Inhibitors for Dipeptidyl Peptidase IV
Fluorinated pyrrolidine derivatives of cyclohexylglycine amides, which can be synthesized using this compound, act as potential inhibitors for dipeptidyl peptidase IV. This enzyme is a target for the treatment of type 2 diabetes .
Antitrypanosomal Agents
Urea derivatives of “(S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole”, which can be prepared using this compound, have been identified as potent antitrypanosomal agents. These agents are crucial in the fight against parasitic diseases caused by Trypanosoma brucei and Trypanosoma cruzi .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in this compound can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins. This feature is significant in the design of new compounds with varied biological activities .
Neurodegenerative Disease Treatment
Compounds with the pyrrolidine ring, such as derivatives of “(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride”, have been explored as potential anti-Alzheimer’s disease agents. They target enzymes like BACE1, which are involved in the pathogenesis of Alzheimer’s disease .
Future Directions
The future directions in the research and development of compounds like “(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and exploring the pharmacophore space more efficiently .
properties
IUPAC Name |
3-fluoro-N-[(3S)-pyrrolidin-3-yl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-8-2-1-3-10(6-8)16(14,15)13-9-4-5-12-7-9;/h1-3,6,9,12-13H,4-5,7H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUWIMKKPWSHHY-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.